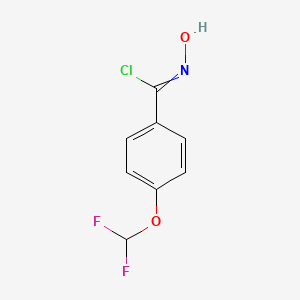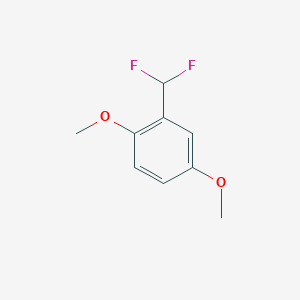
2-(Difluoromethyl)-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of two methoxy groups and a difluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,4-dimethoxybenzene using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-1,4-dimethoxybenzene may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of advanced difluoromethylating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
化学反应分析
Types of Reactions
2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.
Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.
Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.
科学研究应用
2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
作用机制
The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)-1,4-dimethoxybenzene
- 2-(Chloromethyl)-1,4-dimethoxybenzene
- 2-(Methoxymethyl)-1,4-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-1,4-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is a strong hydrogen bond donor and has a high electronegativity, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates .
属性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
InChI 键 |
CENNPNINJUSSTI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


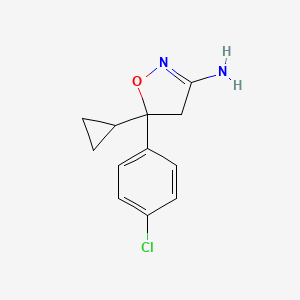

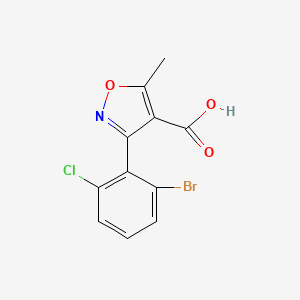
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)
![Ethyl 2-Fluoro-2-[(1-phenyl-5-tetrazolyl)sulfonyl]acetate](/img/structure/B13696350.png)
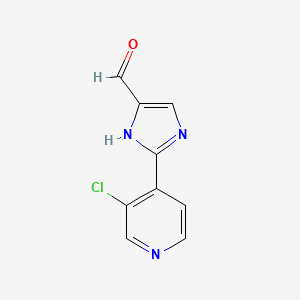

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
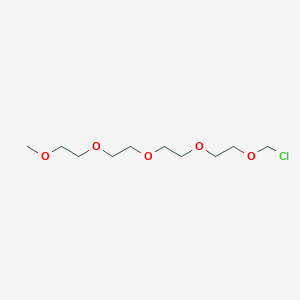
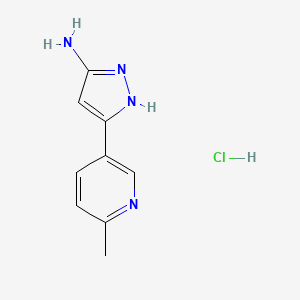
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)
